tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both diazaspiro and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its ability to undergo condensation and substitution reactions. The molecular targets and pathways involved are primarily related to its reactivity with various reagents, leading to the formation of new chemical entities with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both diazaspiro and carboxylate functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)8-11(9-17)15-10-14/h11,15,17H,4-10H2,1-3H3 |
InChI Key |
CCLGYIFIMCUREG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.